molecular formula C16H18BrN B15163949 1-Benzyl-5,6,7,8-tetrahydroquinolin-1-ium bromide CAS No. 195006-56-5

1-Benzyl-5,6,7,8-tetrahydroquinolin-1-ium bromide

Cat. No.: B15163949
CAS No.: 195006-56-5
M. Wt: 304.22 g/mol
InChI Key: XCPOQWLGNCORCI-UHFFFAOYSA-M
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Description

1-Benzyl-5,6,7,8-tetrahydroquinolin-1-ium bromide is a quaternary ammonium compound derived from quinoline. Quinoline is a nitrogen-based heterocyclic aromatic compound known for its broad spectrum of biological activities and applications in medicinal and industrial chemistry . The compound’s structure includes a benzyl group attached to a tetrahydroquinoline ring, making it a unique and versatile molecule.

Preparation Methods

Chemical Reactions Analysis

1-Benzyl-5,6,7,8-tetrahydroquinolin-1-ium bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions include quinoline derivatives and substituted tetrahydroquinolines .

Scientific Research Applications

1-Benzyl-5,6,7,8-tetrahydroquinolin-1-ium bromide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-5,6,7,8-tetrahydroquinolin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium ion can interact with negatively charged sites on proteins, altering their function. This interaction can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .

Properties

CAS No.

195006-56-5

Molecular Formula

C16H18BrN

Molecular Weight

304.22 g/mol

IUPAC Name

1-benzyl-5,6,7,8-tetrahydroquinolin-1-ium;bromide

InChI

InChI=1S/C16H18N.BrH/c1-2-7-14(8-3-1)13-17-12-6-10-15-9-4-5-11-16(15)17;/h1-3,6-8,10,12H,4-5,9,11,13H2;1H/q+1;/p-1

InChI Key

XCPOQWLGNCORCI-UHFFFAOYSA-M

Canonical SMILES

C1CCC2=C(C1)C=CC=[N+]2CC3=CC=CC=C3.[Br-]

Origin of Product

United States

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